molecular formula C14H15N9O2 B14159295 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B14159295
M. Wt: 341.33 g/mol
InChI Key: ZWNPRVQREJNLAH-REZTVBANSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide is a complex organic compound that features a combination of oxadiazole, triazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with isopropylamine to form an intermediate, which is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide is unique due to its combination of oxadiazole, triazole, and pyridine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N9O2

Molecular Weight

341.33 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C14H15N9O2/c1-8(2)11-10(18-22-23(11)13-12(15)20-25-21-13)14(24)19-17-7-9-3-5-16-6-4-9/h3-8H,1-2H3,(H2,15,20)(H,19,24)/b17-7+

InChI Key

ZWNPRVQREJNLAH-REZTVBANSA-N

Isomeric SMILES

CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC(C)C1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=NC=C3

solubility

5.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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